

Application of CB-64D in Neuroscience Research: Current Landscape

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Compound of Interest		
Compound Name:	CB-64D	
Cat. No.:	B1668674	Get Quote

A thorough review of scientific literature reveals that **CB-64D**, a potent and selective inhibitor of the ATPase family AAA domain-containing 2 (ATAD2) protein, is primarily investigated as a therapeutic agent in the context of oncology. At present, there is no established body of research supporting the use of **CB-64D** as a tool for general neuroscience research outside of neuro-oncology.

The primary molecular target of **CB-64D**, ATAD2, is a protein that has been identified as a key player in cancer progression. It functions as an epigenetic regulator and is overexpressed in a variety of cancers, where it contributes to tumor growth and survival. Consequently, the development of ATAD2 inhibitors, such as **CB-64D**, has been focused on their potential as anticancer therapeutics.

While research has explored the role of ATAD2 in certain brain cancers, such as glioma, this application remains within the domain of oncology. Studies have shown that ATAD2 is highly expressed in glioblastoma, the most aggressive form of brain cancer, and that its inhibition can suppress tumor cell proliferation and growth. A related protein, ATAD2B, has been observed to be expressed during neuronal differentiation and in brain tumors like glioblastoma and oligodendroglioma. However, this research does not extend to the function of ATAD2 in healthy, mature neurons or its modulation by inhibitors for non-cancer-related neuroscience research.

Conclusion:

The current body of scientific evidence does not support the creation of detailed application notes and protocols for the use of **CB-64D** in general neuroscience research. The compound



and its target, ATAD2, are subjects of active investigation in cancer biology, including brain cancers. For researchers, scientists, and drug development professionals in the field of neuroscience, it is important to note that the tools and methodologies for studying **CB-64D** are currently confined to oncology-specific applications. There is a lack of published data on its effects on neuronal signaling, plasticity, or other fundamental neurobiological processes. Therefore, quantitative data for comparative tables, established experimental protocols for neuronal studies, and known signaling pathways in neurons for visualization are not available at this time. Future research may uncover roles for ATAD2 in the nervous system beyond cancer, which would then open avenues for the application of inhibitors like **CB-64D** in neuroscience.

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